1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene is an aromatic compound with a complex structure, characterized by the presence of chlorine, fluorine, iodine, and methoxymethoxy groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes successive halogenation and methoxymethoxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogens.
Oxidation and Reduction: The methoxymethoxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The halogens and methoxymethoxy group can form various bonds and interactions with other molecules, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene include:
2-Chloro-4-fluoro-1-iodobenzene: Similar halogenation pattern but lacks the methoxymethoxy group.
1-Fluoro-4-iodobenzene: Contains fluorine and iodine but lacks chlorine and methoxymethoxy groups.
2-Bromo-1-chloro-3-fluoro-5-iodobenzene: Contains bromine instead of a methoxymethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H7ClFIO2 |
---|---|
Molekulargewicht |
316.49 g/mol |
IUPAC-Name |
1-chloro-3-fluoro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7ClFIO2/c1-12-4-13-6-3-2-5(9)8(11)7(6)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
BLBNTLONPRLREE-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=C(C=C1)Cl)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.